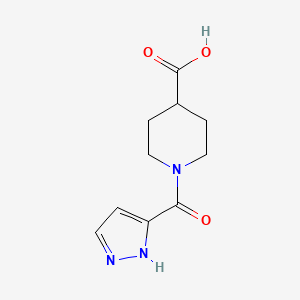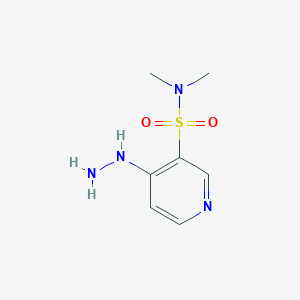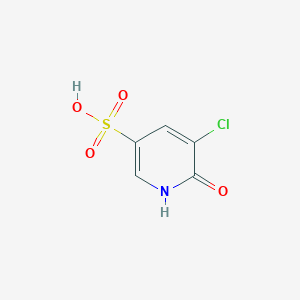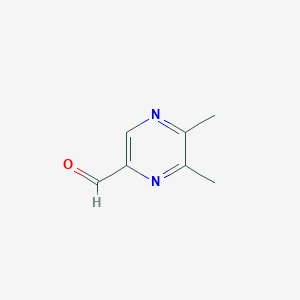
1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid is a heterocyclic compound that features both a pyrazole and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method involves the cyclization of hydrazine derivatives with diketones to form the pyrazole ring . This is followed by a coupling reaction with piperidine derivatives under suitable conditions, such as the use of catalysts like palladium or copper .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields . These methods are designed to be more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced forms of the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites on proteins . This interaction can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(1H-Pyrazole-4-carbonyl)piperidine-4-carboxylicacid
- 1-(1H-Pyrazole-5-carbonyl)piperidine-4-carboxylicacid
- 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylicacid
Uniqueness: 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid is unique due to the specific positioning of the pyrazole and piperidine rings, which can influence its reactivity and binding properties . This structural uniqueness can lead to distinct biological activities and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H13N3O3 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
1-(1H-pyrazole-5-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c14-9(8-1-4-11-12-8)13-5-2-7(3-6-13)10(15)16/h1,4,7H,2-3,5-6H2,(H,11,12)(H,15,16) |
InChI-Schlüssel |
GSNAUFIHLZXXAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide](/img/structure/B13002641.png)

![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)

